molecular formula C20H26N4O3 B2836424 N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2320504-63-8

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2836424
CAS No.: 2320504-63-8
M. Wt: 370.453
InChI Key: QFNBRWXHIHQSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an ethoxyphenyl group, a methoxypyrimidinyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperidine derivative.

    Incorporation of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-Methoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-Ethoxyphenyl)-1-(4-methoxypyrimidin-6-yl)piperidine-4-carboxamide

Uniqueness

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-27-17-6-4-15(5-7-17)13-21-20(25)16-8-10-24(11-9-16)18-12-19(26-2)23-14-22-18/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNBRWXHIHQSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.